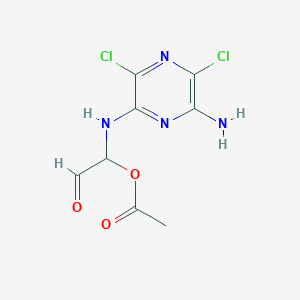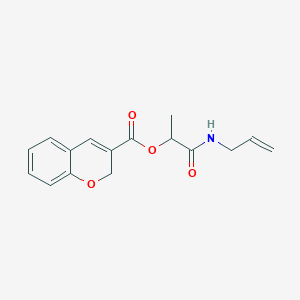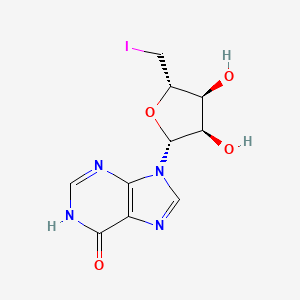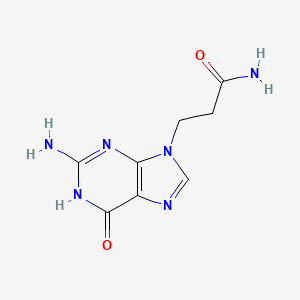
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate is a synthetic organic compound that features a pyrazine ring substituted with amino and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyrazine-2-amine.
Reaction with Acetylating Agent: The amine group is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride under basic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl benzoate
- 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl propionate
Uniqueness
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate is unique due to its specific substitution pattern on the pyrazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H8Cl2N4O3 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
[1-[(6-amino-3,5-dichloropyrazin-2-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C8H8Cl2N4O3/c1-3(16)17-4(2-15)12-8-6(10)13-5(9)7(11)14-8/h2,4H,1H3,(H3,11,12,14) |
Clave InChI |
MJFSZPKJHBNHPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C=O)NC1=NC(=C(N=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)


![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)








![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
